molecular formula C8H16ClN3O B572602 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride CAS No. 1272756-01-0

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

Cat. No.: B572602
CAS No.: 1272756-01-0
M. Wt: 205.686
InChI Key: FJKKOYNWLOILNQ-UHFFFAOYSA-N
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Description

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride is a heterocyclic compound with the molecular formula C8H16ClN3O and a molecular weight of 205.69 g/mol. This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is a common building block in organic chemistry.

    Reaction Conditions: The reaction conditions often involve the use of reagents such as isopropylamine and carbonyl compounds under controlled temperature and pressure conditions.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and proteins, altering their activity and function.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Isopropyl-2-oxopyrrolidine-4-carboxamide and 1-Isopropyl-2-oxopyrrolidine-4-carboxylate share structural similarities.

    Uniqueness: The presence of the carboxamidine group in this compound distinguishes it from other related compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-5(2)11-4-6(8(9)10)3-7(11)12;/h5-6H,3-4H2,1-2H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKOYNWLOILNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-01-0
Record name 3-Pyrrolidinecarboximidamide, 1-(1-methylethyl)-5-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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